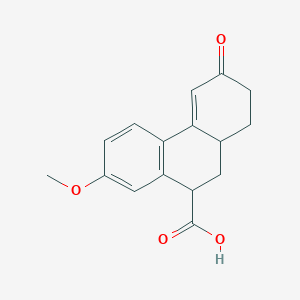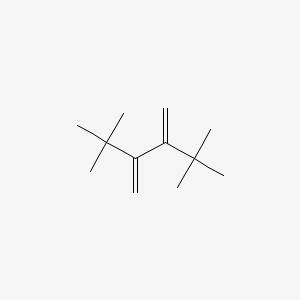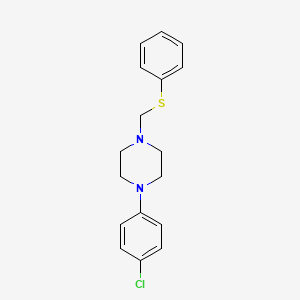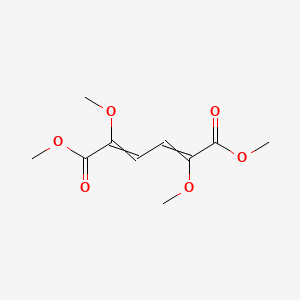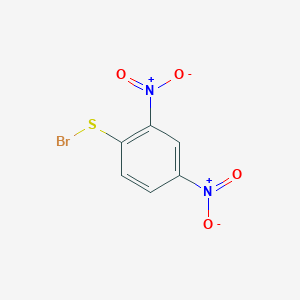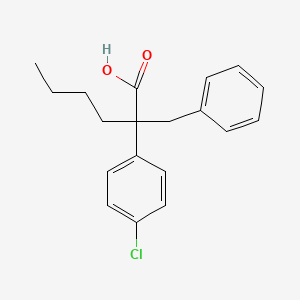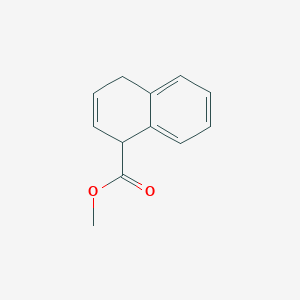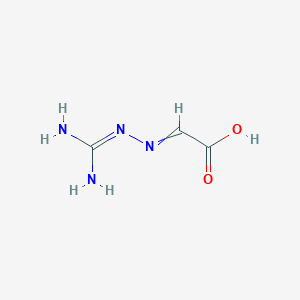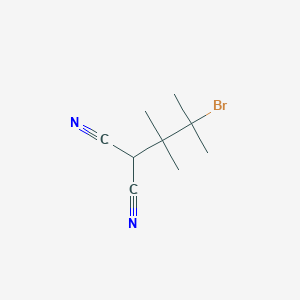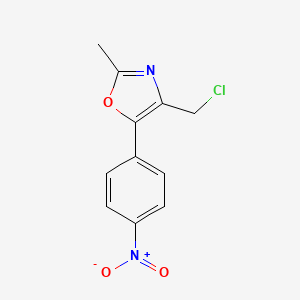
Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)- is a heterocyclic compound that features an oxazole ring substituted with chloromethyl, methyl, and nitrophenyl groups. Oxazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. For Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)-, a common synthetic route involves the reaction of 4-nitrobenzaldehyde with chloroacetic acid and ammonium acetate under acidic conditions to form the oxazole ring . The reaction conditions often include heating the mixture to facilitate cyclization.
Industrial Production Methods
Industrial production of oxazole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The scalability of the synthesis process is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or other nucleophiles in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Substitution: Formation of azide derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)- has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Agriculture: Employed in the development of agrochemicals with pesticidal and herbicidal properties.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of oxazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, the nitrophenyl group can interact with bacterial enzymes, leading to antimicrobial effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, enhancing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- Oxazole, 4-(chloromethyl)-2-methyl-5-(4-bromophenyl)-
- Oxazole, 4-(chloromethyl)-2-methyl-5-(4-methoxyphenyl)-
- Oxazole, 4-(chloromethyl)-2-methyl-5-(4-aminophenyl)-
Uniqueness
Oxazole, 4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This makes it particularly effective in certain biological and chemical applications compared to its analogs .
Properties
CAS No. |
6627-79-8 |
|---|---|
Molecular Formula |
C11H9ClN2O3 |
Molecular Weight |
252.65 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methyl-5-(4-nitrophenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H9ClN2O3/c1-7-13-10(6-12)11(17-7)8-2-4-9(5-3-8)14(15)16/h2-5H,6H2,1H3 |
InChI Key |
HRKKOOXTLYSJPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


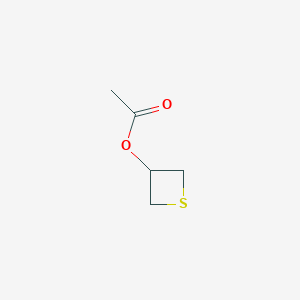
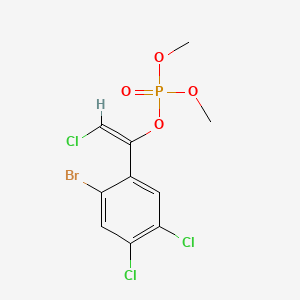
![[2-methoxy-4-[7-methoxy-6-(4-methylphenyl)sulfonyloxy-1-oxo-3a,4,9,9a-tetrahydro-3H-benzo[f][2]benzofuran-4-yl]phenyl] 4-methylbenzenesulfonate](/img/structure/B14736252.png)
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)
![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
